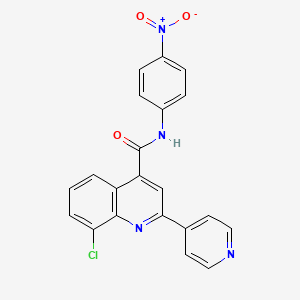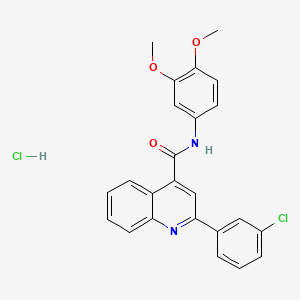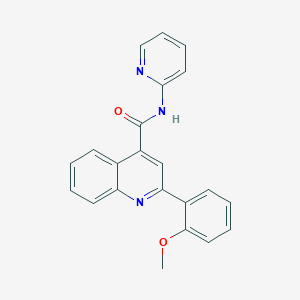![molecular formula C23H18Cl3N3O B4160570 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride](/img/structure/B4160570.png)
6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
Descripción general
Descripción
6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a quinoline core, a pyridine ring, and chlorophenyl groups. It is often studied for its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride typically involves multiple steps, including the formation of the quinoline core, the introduction of the pyridine ring, and the attachment of the chlorophenyl groups. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Ring: This step may involve the use of pyridine derivatives and appropriate coupling reactions, such as the Suzuki-Miyaura coupling, which utilizes palladium catalysts and boronic acids.
Attachment of Chlorophenyl Groups: This can be accomplished through nucleophilic substitution reactions, where chlorophenyl derivatives are introduced to the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalysts, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-N-[2-(4-fluorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride
- 6-chloro-N-[2-(4-bromophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride
- 6-chloro-N-[2-(4-methylphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride
Uniqueness
6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O.ClH/c24-17-5-3-15(4-6-17)9-11-27-23(29)20-13-22(16-2-1-10-26-14-16)28-21-8-7-18(25)12-19(20)21;/h1-8,10,12-14H,9,11H2,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBFBGZEXFRYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCCC4=CC=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-(3-pyridinyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B4160488.png)
![6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B4160495.png)


![N-[1-(3,4-dimethylphenyl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B4160508.png)
![2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B4160515.png)

![2-(2,4-dichlorophenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4160521.png)
![6-bromo-2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B4160535.png)

![6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B4160553.png)
![2-(2,4-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B4160557.png)
![6-BROMO-N-[1-(OXOLAN-2-YL)ETHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4160562.png)

